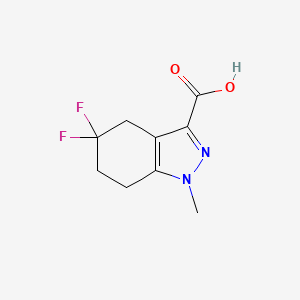

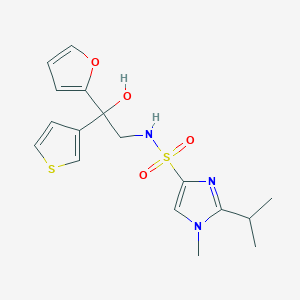

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a derivative of the indazole class, which is a heterocyclic compound that has been extensively studied for its potential pharmacological properties. Indazole derivatives, such as the ones mentioned in the provided papers, are known for their diverse biological activities, including anti-inflammatory effects as demonstrated by 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were synthesized via condensation between phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to introduce the difluoro and methyl groups at the appropriate positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by a fused benzene and pyrazole ring. The presence of substituents, such as the difluoro and methyl groups, can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles involved a regiospecific 1,3-dipolar cycloaddition reaction . This suggests that the indazole ring can be functionalized further through cycloaddition reactions, which could be a pathway to synthesize the target compound by introducing the appropriate fluoroalkylated side chains.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the acidity and reactivity of the compound . The difluoro groups in this compound would likely contribute to its unique chemical behavior, potentially enhancing its biological activity or altering its pharmacokinetic properties.

Relevant Case Studies

The anti-inflammatory activity of indazole derivatives has been demonstrated in the carrageenan edema test, where 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids showed significant activity . This suggests that the 5,5-Difluoro-1-methyl derivative could also possess similar biological properties, warranting further investigation in pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Structural Insights and Chemical Properties

The structural analysis of fluorinated indazoles reveals the impact of fluorine substitution on the supramolecular organization of NH-indazoles. The study of three NH-indazoles, including derivatives with trifluoromethyl and tetrafluoro groups, provides insights into how fluorine atoms influence the crystal structure and hydrogen bonding patterns. Specifically, fluorinated indazoles exhibit unique crystallization behaviors, such as forming helices in certain configurations, highlighting the role of fluorine in enhancing molecular interactions and stability. These findings are crucial for understanding the chemical behavior of 5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and similar compounds (Teichert et al., 2007).

Synthetic Applications

Fluorinated indazoles serve as key intermediates in the synthesis of various biologically active compounds. For instance, the development of ruthenium-catalyzed synthesis methods enables the efficient creation of triazole-based scaffolds, which are foundational for constructing peptidomimetics and HSP90 inhibitors, demonstrating the versatility of fluorinated indazoles in medicinal chemistry (Ferrini et al., 2015). Additionally, novel synthesis approaches for 1,4,5-trisubstituted 1,2,3-triazoles highlight the utility of fluorinated indazoles in creating complex molecules with potential applications in drug development and materials science (Zhang et al., 2013).

Catalytic and Photoluminescence Properties

The incorporation of fluorinated indazoles into coordination polymers has been explored for enhancing catalytic activity and photoluminescence properties. Research into d(10) coordination polymers based on indazole ligands reveals that these structures exhibit improved catalytic efficiency and photoluminescence, making them attractive for applications in catalysis and optical materials (Wang et al., 2016).

Fluorination Techniques

Studies on the decarboxylative fluorination of heteroaromatic carboxylic acids, including indazole derivatives, provide valuable methodologies for introducing fluorine atoms into complex organic molecules. These techniques are critical for the synthesis of fluorinated compounds, which are increasingly important in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Yuan et al., 2017).

Eigenschaften

IUPAC Name |

5,5-difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c1-13-6-2-3-9(10,11)4-5(6)7(12-13)8(14)15/h2-4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHHNEREAPBUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)(F)F)C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)

![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)

![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)

![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)